Mundulone

Description

Structure

3D Structure

Properties

IUPAC Name |

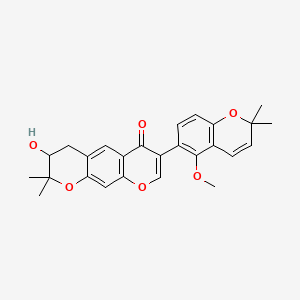

3-hydroxy-7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O6/c1-25(2)9-8-16-19(31-25)7-6-15(24(16)29-5)18-13-30-21-12-20-14(10-17(21)23(18)28)11-22(27)26(3,4)32-20/h6-10,12-13,22,27H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTDZAHLWHEULN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)C3=COC4=C(C3=O)C=C5CC(C(OC5=C4)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346122 | |

| Record name | Mundulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-94-7 | |

| Record name | Mundulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mundulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phytochemical Investigations and Natural Occurrence

Isolation Procedures from Mundulea sericea

Mundulone has been isolated from various parts of Mundulea sericea (Willd.) A. Chev., a plant belonging to the Fabaceae family. Studies have reported its presence in the leaves, stem bark, and twigs of the plant. researchgate.netresearchgate.netuonbi.ac.ke The isolation process typically involves the extraction of the plant material using various organic solvents. Common solvents employed for the initial extraction include n-hexane, ethyl acetate (B1210297) (EtOAc), chloroform (B151607) (CHCl3), methanol, and a mixture of dichloromethane/methanol. researchgate.netresearchgate.netuonbi.ac.kebiology-journal.orgajol.infophcogj.com

Following the initial extraction, chromatographic techniques are employed to isolate and purify individual compounds, including this compound. Silica (B1680970) gel column chromatography is a frequently used method for the separation of compounds from the crude extracts. researchgate.netresearchgate.net Preparative thin-layer chromatography (TLC) has also been utilized as a purification step to obtain pure compounds. researchgate.netresearchgate.net For instance, one study detailing the isolation of compounds from Mundulea sericea involved the exhaustive extraction of air-dried and powdered aerial parts (leaves, stem bark, and twigs) with solvents like n-hexane, EtOAc, and CHCl3. researchgate.netresearchgate.net The concentrated extracts were then subjected to chromatography over silica gel columns, with further purification achieved through preparative TLC. researchgate.netresearchgate.net

Occurrence and Distribution in Other Botanical Sources

Beyond its primary source, Mundulea sericea, this compound has been identified in other plant species, indicating a broader distribution in the plant kingdom, particularly within certain families. Notably, this compound has been found in Curculigo latifolia Dryand ex W.T. Aiton, a plant in the Hypoxidaceae family. Research on Curculigo latifolia has detected this compound in its root extracts. tandfonline.comunnes.ac.idnih.govnih.govmdpi.comsocfindoconservation.co.idresearchgate.net

Another significant botanical source where this compound has been reported is Mundulea chapelieri, a closely related species to Mundulea sericea. This compound has been isolated from the methanolic extracts of Mundulea chapelieri. worldbotanical.comafricaresearchconnects.comimpactfactor.orgresearchgate.netebi.ac.uknaturalproducts.net The presence of this compound in both Mundulea species highlights its occurrence within this genus.

Phytochemical Profiling of this compound-Containing Plant Extracts

The phytochemical composition of Curculigo latifolia extracts, particularly from the roots, has been investigated using techniques such as LC-MS and UHPLC-Q-Orbitrap HRMS. nih.govnih.govmdpi.com These analyses have identified phenolic compounds like phloridzin, scandenin, pomiferin, monobenzone, hydroquinone, and dimethyl caffeic acid, alongside this compound. tandfonline.comunnes.ac.idnih.govnih.govmdpi.comsocfindoconservation.co.idresearchgate.net Phenolic glycosides, such as orchioside and curculigoside (B1669338) derivatives, and triterpenes, including cycloartane (B1207475) and curculigosaponin derivatives, are also reported constituents of C. latifolia. nih.govnih.gov Flavonoids like isorhamnetin, apigenin, hesperetin, and quercetin (B1663063) have been found in C. latifolia root extracts. nih.gov

Phytochemical profiling of Mundulea chapelieri extracts, specifically methanolic extracts, has revealed the presence of several flavonoids in addition to this compound. These include isomundulinol, 3-deoxy-MS-II, 8-(3,3-dimethylallyl)-5,7-dimethoxyflavanone, MS-II, mundulinol, munetone, rotenolone, rotenone (B1679576), and tephrosin, as well as the sesquiterpenoid 8α-acetoxyelemol. worldbotanical.comafricaresearchconnects.comimpactfactor.orgresearchgate.netebi.ac.uk

The diverse phytochemical profiles of these plants underscore the complexity of their chemical composition, where this compound is found alongside numerous other secondary metabolites. The identification of these compounds is often achieved through a combination of chromatographic and spectroscopic techniques.

Here is a summary of some identified compounds in this compound-containing plants:

| Plant Species | Plant Part(s) Examined | Compound Classes Identified | Selected Specific Compounds Identified | Techniques Used |

| Mundulea sericea | Leaves, Stem bark, Twigs, Roots | Flavonoids, Phenolics, Glycosides, Carbohydrates, Proteins, Oils/Fat, Saponins, Alkaloids, Steroids, Terpenoids, Coumarins, Tannins, Volatile oils | Rutin, Cinnamic acid, Salicylic acid, Caryophyllene, Cadina-3,9-diene, Amorphene, Valencene, Isoledene, α-Gurjunene | GC-MS, HPLC, RP-HPLC, Preliminary screening |

| Curculigo latifolia | Roots, Fruit, Leaf, Stem, Petiole, Rhizome | Phenolics, Phenolic glycosides, Triterpenes, Flavonoids, Alkaloids, Saponins, Steroids, Terpenoids, Tannins, Norlignans, Proteins | Phloridzin, Scandenin, Pomiferin, Monobenzone, Hydroquinone, Dimethyl caffeic acid, Curculigoside, Crassifoside I, Nyasicoside, Curculigine, Isorhamnetin, Apigenin, Hesperetin, Quercetin | LC-MS, UHPLC-Q-Orbitrap HRMS, Preliminary screening |

| Mundulea chapelieri | Whole plant (extracts) | Flavonoids, Sesquiterpenoids | Isomundulinol, 3-Deoxy-MS-II, 8-(3,3-dimethylallyl)-5,7-dimethoxyflavanone, MS-II, Mundulinol, Munetone, Rotenolone, Rotenone, Tephrosin, 8α-Acetoxyelemol | Bioassay-guided fractionation, NMR, MS |

Structural Elucidation and Stereochemical Considerations

Methodologies for Structure Elucidation of Mundulone

The structural elucidation of this compound was first reported in 1959. biorxiv.orgnih.gov Early studies utilized spectral methods and degradation studies to determine its constitution. hmlibrary.ac.in Modern approaches to structural elucidation of natural products like this compound typically involve a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. uonbi.ac.ke For instance, NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within the molecule, while mass spectrometry helps determine the molecular weight and fragmentation pattern, providing clues about the connectivity of atoms. nih.govlipidmaps.orguonbi.ac.ke UV-Vis spectroscopy can offer insights into the chromophoric systems present in the molecule, such as the isoflavone (B191592) core. uonbi.ac.ketandfonline.com

While not explicitly detailed for this compound in the search results, X-ray crystallography is a powerful technique for definitively determining the three-dimensional structure and absolute configuration of crystalline compounds. researchgate.netresearchgate.netumontreal.cadomainex.co.ukazolifesciences.comfrontiersin.org Studies on related flavonoids and natural products have successfully employed X-ray crystallography for structural confirmation and stereochemical assignment. researchgate.netresearchgate.net

Stereochemical Assignment and Chirality Investigations of this compound

This compound contains asymmetric centers, contributing to its chirality. lipidmaps.orgtandfonline.com The PubChem entry for this compound includes "(-)-" in one of its synonyms, indicating that it is the levorotatory enantiomer. nih.gov This suggests that this compound is an optically active compound.

Stereochemical assignment in complex natural products can be challenging. For isoflavonoids with asymmetric centers in their side chains, techniques like Circular Dichroism (CD) spectroscopy can be used, often in conjunction with derivatization (e.g., formation of osmate esters), to determine the absolute configuration. tandfonline.comresearchgate.net Comparison of the CD spectra with those of compounds with known stereochemistry, such as rotenone (B1679576), can help assign the configuration at chiral centers. tandfonline.com While a specific detailed account of the stereochemical assignment of all chiral centers in this compound was not found, the presence of the "(-)-" designation implies that its specific rotation has been measured and a stereochemistry assigned. nih.gov

Studies on related dihydrofurano-isoflavones have demonstrated the use of CD spectroscopy and comparison with known standards like rotenone to establish the stereochemistry of asymmetric carbons in the side structure. tandfonline.com This methodology is likely applicable to this compound due to its structural similarities with other isoflavonoids containing prenyl-derived chiral centers.

Structural Relationships and Similarities with Related Isoflavonoids and Benzo[1,2-b:5,4-b']dipyran Derivatives

This compound is classified as an isoflavonoid (B1168493) and features a benzo[1,2-b:5,4-b']dipyran skeleton. lipidmaps.orgontosight.ai Isoflavonoids are a class of naturally occurring compounds with a C₆-C₃-C₆ carbon skeleton. This compound's structure is related to other isoflavones and rotenoids, many of which are also found in the Mundulea species. uonbi.ac.keresearchgate.netnih.govebi.ac.uk

Structurally, this compound possesses a core isoflavone structure substituted with prenyl-derived groups that have undergone cyclization to form dihydropyran rings. nih.govlipidmaps.org The benzo[1,2-b:5,4-b']dipyran system forms part of the fused ring structure in this compound. ontosight.ai

Comparisons with related compounds like this compound acetate (B1210297) and dihydromunduletone (B1228407) highlight structural features that influence their biological activities and flexibility. biorxiv.orgnih.gov Rotenoids, such as rotenone, isorotenone, and deguelin, are structurally related but tend to be more rigid and planar, possessing an isoflavanone-like core with a contiguous ring system. nih.gov In contrast, this compound and dihydromunduletone have moieties that disrupt this contiguousness, leading to increased flexibility. nih.gov this compound is described as having an isoflavone core, while dihydromunduletone has a 2-phenylacetophenone core, contributing to differences in their flexibility. nih.gov

Other related compounds isolated from Mundulea species include mundulinol, MS-II, rotenolone, munetone, and tephrosin, further illustrating the structural diversity within this group of natural products. uonbi.ac.keebi.ac.ukafricaresearchconnects.com Munetone, another isoflavone from Mundulea sericea, has a revised structure that was confirmed by partial synthesis from this compound. rsc.org

The structural relationships between this compound and other isoflavonoids and benzo[1,2-b:5,4-b']dipyran derivatives are important for understanding their biosynthesis and structure-activity relationships. nih.govbiorxiv.org

Chemical Synthesis and Derivatization Strategies

Synthetic Modification of Mundulone and Analogues

Synthetic modification of natural products is a common strategy to improve their properties, such as efficacy, potency, or selectivity. semanticscholar.org this compound has been a subject of such medicinal chemistry efforts to study its structural activity relationship. biorxiv.orglongdom.comdntb.gov.uaresearchgate.net This involves systematically altering the chemical structure of this compound to create analogues and then evaluating how these changes affect its biological activity.

One notable analogue mentioned is this compound acetate (B1210297) (MA). nih.govbiorxiv.orgdntb.gov.uaresearchgate.net Studies have compared the activities of this compound and this compound acetate, highlighting differences in their potency and efficacy in inhibiting intracellular Ca2+ mobilization and myometrial contractility. nih.govbiorxiv.orgdntb.gov.ua For example, while this compound displayed greater efficacy in inhibiting intracellular Ca2+ from myometrial cells, this compound acetate showed greater potency and uterine-selectivity in some assays. dntb.gov.ua These findings underscore the impact of even seemingly minor structural modifications, like acetylation, on the biological profile of the compound.

Further medicinal chemistry efforts are suggested to explore the structural activity relationships of this compound and its analogues for potential therapeutic development. biorxiv.orgdntb.gov.uaresearchgate.net This indicates ongoing research into designing and synthesizing modified versions of this compound with potentially improved characteristics.

Preparation and Characterization of this compound Derivatives (e.g., this compound Acetate, Dihydromunduletone)

The preparation and characterization of this compound derivatives are crucial for understanding their properties and potential applications.

This compound Acetate: this compound acetate is a known derivative of this compound. nih.govbiorxiv.orgdntb.gov.uaresearchgate.net Its preparation involves the acetylation of this compound. While the specific synthetic procedure for this compound acetate is not detailed in the provided results, acetylation of hydroxyl groups is a common chemical reaction. Studies have characterized this compound acetate in terms of its biological activity, comparing it to that of this compound. nih.govbiorxiv.orgdntb.gov.ua

The following table summarizes some comparative data between this compound and this compound acetate from research on their effects on myometrial cells and vascular smooth muscle cells:

| Compound | Myometrial Cells Ca2+ Mobilization Inhibition | Aorta VSMCs Ca2+ Mobilization Inhibition | Myometrial Contractility Inhibition (Ex Vivo, Mouse) | Myometrial Contractility Inhibition (Ex Vivo, Human) |

| This compound | Inhibited nih.govbiorxiv.orgdntb.gov.ua | Inhibited nih.govbiorxiv.orgdntb.gov.ua | Concentration-dependent inhibition nih.govbiorxiv.orgdntb.gov.ua | Concentration-dependent inhibition researchgate.net |

| This compound Acetate | Inhibited nih.govbiorxiv.orgdntb.gov.ua | Only inhibited in myometrial SMCs nih.govbiorxiv.orgdntb.gov.ua | Less potent than this compound nih.govbiorxiv.org | Not explicitly stated as inhibiting in results |

Dihydromunduletone (B1228407): Dihydromunduletone (DHM) is identified as a rotenoid derivative and a derivative of the natural product this compound. researchgate.netnih.gov It has been characterized as a selective antagonist for certain adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 and GPR114/ADGRG5. researchgate.netnih.govmedchemexpress.comtargetmol.com

Characterization studies have shown that DHM inhibits the activity of GPR56 and GPR114 by antagonizing the peptide agonist, without inhibiting basal receptor signaling. researchgate.netnih.govmedchemexpress.com Research utilizing cell-free aGPCR/heterotrimeric G protein binding assays and cell-based assays has been employed to characterize the activity of dihydromunduletone. researchgate.netnih.govmedchemexpress.comtargetmol.com For instance, DHM inhibited GPR56 7TM-stimulated G13 GTPγS binding in a concentration-dependent manner. nih.govmedchemexpress.comtargetmol.com

The synthesis of dihydromunduletone is linked to the rotenoid class of compounds, and its identification as a derivative of this compound suggests potential synthetic routes originating from this compound or shared biosynthetic pathways. researchgate.netnih.govambeed.com Early chemical syntheses of related compounds were noted in the context of identifying dihydromunduletone. nih.gov

Biosynthetic Pathways and Metabolic Transformations

Elucidation of the Biosynthetic Pathway of Mundulone

This compound is classified as a rotenoid, a specific type of isoflavonoid (B1168493). nih.gov The biosynthetic pathway for rotenoids is an extension of the well-established phenylpropanoid and isoflavonoid pathways. ird.fr While the specific enzymatic steps for this compound have not been fully detailed in dedicated studies, the pathway can be inferred from extensive research on closely related rotenoids such as rotenone (B1679576) and amorphigenin. rsc.orgrsc.org

The biosynthesis begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway. ird.fr L-phenylalanine enters the general phenylpropanoid pathway, where it is converted to 4-coumaroyl-CoA through the sequential action of enzymes including phenylalanine ammonia-lyase (PAL). ird.fr

From 4-coumaroyl-CoA, the pathway proceeds to the formation of a chalcone, which is a key intermediate for all flavonoids and isoflavonoids. This chalcone then undergoes isomerization to form an isoflavone (B191592), the characteristic precursor for all rotenoids. ird.fr A critical and defining step in rotenoid biosynthesis is a 1,2-aryl migration shift. Research on rotenone biosynthesis confirmed that the aromatic A-ring undergoes a 1,2-shift to what becomes the 12a-position in the final rotenoid structure, a process that follows the established isoflavonoid pattern. rsc.org Further cyclization, hydroxylation, and other modifications lead to the core rotenoid skeleton. For instance, studies on amorphigenin and rotenone have shown that [3-¹⁴C]Phenylalanine is incorporated into the C-6a position, confirming the aryl migration event. rsc.orgrsc.org The final, specific decorative steps, such as prenylation, are believed to occur after the formation of the core rotenoid structure. ird.fr

Table 1: Key Precursors and Intermediates in the General Rotenoid Biosynthetic Pathway

| Compound | Role in Pathway |

|---|---|

| L-Phenylalanine | Primary precursor amino acid from the shikimate pathway. ird.fr |

| 4-Coumaroyl-CoA | Key intermediate of the phenylpropanoid pathway. ird.fr |

| Chalcone | Intermediate precursor for flavonoids and isoflavonoids. |

| Isoflavone | Direct precursor class for rotenoids, formed after isomerization of chalcone. ird.fr |

Enzymatic Transformations and Biocatalytic Approaches

The application of specific enzymes or whole-cell systems to modify natural products or to synthesize them through biocatalysis is a growing field of research. These chemo-enzymatic strategies can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. nih.gov

However, the available scientific literature specifically detailing the enzymatic transformation of this compound or the development of biocatalytic routes for its synthesis is limited. General biocatalytic approaches often employ enzymes like lipases, oxidoreductases, or P450 monooxygenases to perform specific chemical modifications on complex molecules. nih.govmdpi.com For instance, microbial biotransformation has been used to hydroxylate, demethylate, or reduce various bioactive compounds to create novel derivatives. mdpi.comoaepublish.com While such approaches have been successfully applied to other complex natural products, dedicated studies harnessing these techniques for the targeted synthesis or modification of this compound are not extensively reported. Future research could explore the use of enzymes from rotenoid-producing plants or engineered microbial systems to produce this compound or its analogs. ird.fr

Molecular Pharmacology and Biological Activities Preclinical Investigations

Modulation of Myometrial Contractility

Mundulone has demonstrated inhibitory effects on myometrial contractility in preclinical settings nih.govresearchgate.netbiorxiv.org. This activity is central to its potential therapeutic application as a tocolytic.

Mechanism of Intracellular Calcium Mobilization Inhibition

This compound has been shown to inhibit in vitro intracellular Ca2+ mobilization in myometrial cells nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net. Intracellular calcium regulation is a key pathway controlling myometrial contractions biorxiv.org. Studies comparing this compound to its analog, this compound acetate (B1210297) (MA), indicate that this compound displayed greater efficacy in inhibiting intracellular Ca2+ from myometrial cells nih.govnih.gov. This compound inhibited Ca2+ mobilization from both myometrial cells and aorta vascular smooth muscle cells (VSMCs), while MA primarily inhibited Ca2+ mobilization in myometrial SMCs nih.govbiorxiv.orgbiorxiv.org. This compound exhibited a significant difference in potency between myometrial cells and aorta VSMCs nih.govbiorxiv.org.

Studies on Ex Vivo Myometrial Tissue Contractility

Studies using ex vivo myometrial tissue have confirmed this compound's ability to inhibit contractions in a concentration-dependent manner nih.govbiorxiv.orgdntb.gov.uabiorxiv.orgresearchgate.net. Organ bath studies using mouse and human myometrial tissue demonstrated that this compound, but not MA, significantly inhibited contractions nih.govresearchgate.netdntb.gov.uabiorxiv.org. This compound showed concentration-dependent inhibition of ex vivo mouse myometrial contractions biorxiv.orgbiorxiv.org. The tocolytic efficacy and potency for this compound were significantly different than the vehicle control in mouse uterine tissue nih.gov. This compound inhibited uterine contractility without affecting fetal ductus arteriosus (DA) vasoreactivity in ex vivo studies, suggesting uterine selectivity at the tissue level nih.govbiorxiv.orgdntb.gov.uabiorxiv.orgresearchgate.net.

Synergistic Interactions with Known Uterine Modulators (e.g., Atosiban (B549348), Nifedipine)

High-throughput combination screens have identified that this compound exhibits synergism with two clinical tocolytics: atosiban and nifedipine (B1678770) nih.govresearchgate.netbiorxiv.orgdntb.gov.uabiorxiv.orgresearchgate.netnih.gov. The combination of this compound and atosiban demonstrated a significant improvement in the in vitro therapeutic index compared to this compound alone nih.govbiorxiv.orgresearchgate.netbiorxiv.orgdntb.gov.uabiorxiv.orgresearchgate.netnih.gov. The ex vivo and in vivo synergism of this compound and atosiban was substantiated, showing greater tocolytic efficacy and potency on myometrial tissue and reduced preterm birth rates in a mouse model compared to single agents nih.govresearchgate.netdntb.gov.uabiorxiv.orgresearchgate.netnih.gov. The combination of this compound and atosiban yielded greater tocolytic efficacy and potency on term pregnant mouse and human myometrial tissue compared to single drugs biorxiv.orgbiorxiv.orgresearchgate.net. Specifically, the efficacy and potency of this compound to inhibit mouse myometrial contractions significantly improved in combination with atosiban biorxiv.orgresearchgate.net. Similar results were observed with human myometrial tissue, showing significantly increased efficacy and potency of this compound in combination with atosiban researchgate.net.

Data from ex vivo studies on the tocolytic efficacy and potency of this compound and its combination with atosiban on myometrial tissue are summarized below:

| Compound/Combination | Tissue Source | Efficacy (Emax) | Potency (IC50/EC50) | p-value (vs. single agent) | Reference |

| This compound | Mouse | 70% | 10 μM | 0.005 | nih.govresearchgate.net |

| This compound + Atosiban | Mouse | 97% | 0.09 μM | 0.005 | researchgate.net |

| This compound | Human | 57% | 7 μM | 0.03 (efficacy), 0.001 (potency) | researchgate.net |

| This compound + Atosiban | Human | 88% | 0.12 μM | 0.03 (efficacy), 0.001 (potency) | researchgate.net |

| This compound | Mouse | 68% | 13 μM | 0.009 | biorxiv.org |

| This compound + Atosiban | Mouse | 92% | 0.13 μM | ≤0.003 | biorxiv.org |

Receptor-Mediated Activities

While the primary focus of research on this compound has been its impact on myometrial contractility, investigations into its potential receptor-mediated activities are also relevant.

Investigations into Adhesion G Protein-Coupled Receptor (aGPCR) Interactions (e.g., GPR56)

One study mentions Dihydromunduletone (B1228407) (DHM), a rotenoid derivative, as a small-molecule selective adhesion G protein-coupled receptor antagonist nih.govresearchgate.netnih.gov. It inhibited GPR56 and GPR114, but not other tested GPCRs nih.govresearchgate.netnih.gov. The study notes that the phenolic hydroxyl of DHM, which is blocked in this compound, could be important for adhesion GPCR target interaction nih.gov. While this research focuses on Dihydromunduletone, it suggests a potential structural relationship to compounds that interact with aGPCRs like GPR56. However, direct evidence of this compound's interaction with aGPCRs such as GPR56 is not explicitly detailed in the provided search results. GPR56 is an adhesion GPCR involved in various processes, including brain development and potentially cancer progression, and can be activated by ligands like collagen III or tissue transglutaminase (TG2) researchgate.netmdpi.complos.org.

Potential Modulation of Estrogen Receptors

One search result mentions this compound in a list of ligands studied in a work focusing on Curculigo latifolia and its inhibitory evaluation on α-glucosidase and DPP (IV), with molecular docking relevance to type 2 diabetes mellitus tandfonline.com. This study obtained the ligand molecules from the PubChem database tandfonline.com. Another search result, a patent application publication, lists this compound in a context related to "Selective estrogen receptor Modulates" googleapis.com. However, detailed research findings or specific data tables demonstrating this compound's direct modulation of estrogen receptors were not found within the provided search results. Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that interact with estrogen receptors and have diverse effects depending on the tissue drugbank.comwikipedia.orgclevelandclinic.org.

Enzyme Inhibition Studies for Metabolic Regulation

Investigations into the enzyme inhibitory potential of this compound have explored its possible roles in metabolic regulation, particularly concerning enzymes involved in glucose metabolism.

Dipeptidyl Peptidase IV (DPP-IV) is an enzyme that degrades incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a role in glucose homeostasis nih.govsu.ac.thwikipedia.org. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes nih.govsu.ac.thwikipedia.org. This compound has been considered in the context of DPP-IV inhibition studies. Molecular docking analysis has indicated interactions between this compound and DPP-IV informahealthcare.com. This compound was listed as a compound obtained from PubChem for studies investigating the DPP-IV inhibitory activity of Curculigo latifolia extract tandfonline.com. While docking scores have been reported for this compound in relation to DPP-IV informahealthcare.com, comprehensive experimental data on its direct inhibitory potency against DPP-IV, such as IC50 values, were not detailed within the scope of the provided search results.

Cellular Modulatory Effects

Studies have investigated the effects of this compound on various cell types, focusing on cellular viability and specific cellular functions, particularly in smooth muscle cells.

The impact of this compound on cellular viability has been assessed in several cell lines, including immortalized human myometrial (hTERT-HM), liver (HepG2), and kidney (RPTEC) cells biorxiv.orgnih.govresearchgate.netbiorxiv.org. These studies often compared the effects of this compound to its derivative, this compound acetate (MA). Research indicates that this compound had a significantly greater effect on the viability of hTERT-HM, HepG2, and RPTEC cells compared to MA biorxiv.orgnih.govresearchgate.netbiorxiv.org. The in vitro therapeutic index (TI), calculated as the ratio of toxicity (effect on cell viability) to efficacy (inhibition of Ca2+ mobilization in myometrial cells), revealed a notable difference between the two compounds biorxiv.orgnih.govresearchgate.netbiorxiv.org. This compound demonstrated a TI of 0.8, whereas MA showed a more favorable TI of 8.8, suggesting that MA was significantly less cytotoxic in these cell lines biorxiv.orgnih.govresearchgate.netbiorxiv.org.

The following table summarizes representative data on the effect of this compound and this compound acetate on the viability of different cell lines:

| Compound | Cell Line | Effect on Viability | Significance (p-value) | In Vitro Therapeutic Index (TI) | Citation |

| This compound | hTERT-HM | Significantly greater | ≤ 0.0005 | 0.8 | biorxiv.orgnih.govresearchgate.netbiorxiv.org |

| This compound | HepG2 | Significantly greater | ≤ 0.0005 | - | biorxiv.orgnih.govresearchgate.netbiorxiv.org |

| This compound | RPTEC | Significantly greater | ≤ 0.0005 | - | biorxiv.orgnih.govresearchgate.netbiorxiv.org |

| This compound Acetate | hTERT-HM | Lesser | - | 8.8 | biorxiv.orgnih.govresearchgate.netbiorxiv.org |

| This compound Acetate | HepG2 | Lesser | - | - | biorxiv.orgnih.govresearchgate.netbiorxiv.org |

| This compound Acetate | RPTEC | Lesser | - | - | biorxiv.orgnih.govresearchgate.netbiorxiv.org |

This compound's effects on smooth muscle cells, particularly myometrial cells and vascular smooth muscle cells (VSMCs), have been investigated due to its potential as a tocolytic agent biorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.gov. Studies identified this compound as a potent antagonist of Ca2+-mobilization in primary myometrial cells biorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.gov. Intracellular Ca2+ mobilization is a critical process regulating myometrial contractility biorxiv.orgbiorxiv.org.

Comparative studies analyzing the effects of this compound on myometrial cells and aorta VSMCs revealed differences in selectivity compared to this compound acetate biorxiv.orgnih.govresearchgate.netbiorxiv.orgresearchgate.net. This compound inhibited Ca2+-mobilization from both myometrial cells and aorta VSMCs biorxiv.orgnih.govresearchgate.netbiorxiv.orgresearchgate.net. In contrast, this compound acetate demonstrated greater selectivity by primarily inhibiting Ca2+-mobilization in myometrial cells biorxiv.orgnih.govresearchgate.netbiorxiv.orgresearchgate.net.

While this compound displayed greater efficacy in inhibiting intracellular Ca2+ from myometrial cells, this compound acetate showed greater potency and uterine-selectivity based on IC50 and Emax values when compared to aorta VSMCs biorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.gov. Organ bath and vessel myography studies further supported these findings, indicating that this compound exerted concentration-dependent inhibition of ex vivo myometrial contractions nih.govresearchgate.netnih.gov. Importantly, neither this compound nor this compound acetate affected the vasoreactivity of the ductus arteriosus, a key consideration for potential tocolytic agents nih.govresearchgate.netnih.gov.

The following table presents representative data on the inhibition of intracellular Ca2+ mobilization by this compound and this compound acetate in myometrial cells and aorta VSMCs:

| Compound | Cell Type | IC50 (µM) | Emax (% inhibition) | Uterine Selectivity (vs. VSMCs) | Citation |

| This compound | Myometrial Cells | 27 | 80.5 | Lower | biorxiv.orgnih.govresearchgate.netbiorxiv.org |

| This compound | Aorta VSMCs | - | - | - | biorxiv.orgnih.govresearchgate.netbiorxiv.orgresearchgate.net |

| This compound Acetate | Myometrial Cells | 14 | 44.5 | Higher | biorxiv.orgnih.govresearchgate.netbiorxiv.org |

| This compound Acetate | Aorta VSMCs | - | - | - | biorxiv.orgnih.govresearchgate.netbiorxiv.orgresearchgate.net |

Anti-Inflammatory Mechanisms of Action

This compound has been reported to possess anti-inflammatory activity ontosight.ai. This property suggests a potential role for this compound in the management of inflammatory conditions ontosight.ai. However, the specific mechanisms by which this compound exerts its anti-inflammatory effects, such as the modulation of inflammatory pathways or mediators, were not detailed in the provided scientific literature. Further research is needed to elucidate the precise molecular mechanisms underlying the observed anti-inflammatory activity of this compound.

Antimicrobial Activities and Spectrum of Action

This compound has demonstrated antimicrobial activity against a variety of microorganisms, including bacteria and fungi. ontosight.ai Studies on Mundulea sericea, a plant from which this compound can be isolated, have shown that constituents of this plant exhibit antimicrobial activities against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Specifically, one study reported minimum inhibitory quantities (MIQ) for M. sericea constituents ranging from 0.01 to 100 µg against these pathogens. researchgate.net While these findings relate to compounds from M. sericea extracts, they suggest the potential contribution of compounds like this compound to the observed antimicrobial effects. Another study analyzing non-polar extracts of Mundulea sericea leaves, stem bark, and twigs also reported weak antibacterial and antifungal activities for these extracts. researchgate.net

Antioxidant Properties and Mechanisms of Action

This compound has been shown to exhibit antioxidant activity, which may contribute to the protection against cell damage and oxidative stress. ontosight.ai Antioxidant compounds can function by scavenging free radicals, chelating catalytic metals, and inhibiting oxidation reactions. nih.gov The presence of phenolic compounds, including this compound, in plant extracts has been linked to their antioxidant potential. nih.govresearchgate.net Studies investigating the antioxidant activity of Curculigo latifolia root extract, which contains this compound, have shown potent radical scavenging activity against DPPH radicals and strong ferric reducing antioxidant power. nih.gov These findings suggest a potential link between the chemical compounds in the extract, such as this compound, and the observed antioxidant effects. nih.gov

Anticancer Research Applications

Natural products, including phytoconstituents like this compound, are being explored as potential sources for novel therapeutic agents with anticancer activity. tandfonline.com

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition Studies

This compound has emerged as a potential lead compound in the search for inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comnih.gov FGFR1 is a signaling protein that plays a key role in cancer progression. tandfonline.comnih.gov Virtual screening techniques have been employed to analyze bioactive phytoconstituents for their potential to inhibit FGFR1, and this compound was identified as a promising candidate. tandfonline.comnih.gov

Investigation of Interactions with ATP-Binding Sites

In the context of FGFR1 inhibition studies, this compound has been shown to exhibit specific interactions with the ATP-binding site residues of the FGFR1 enzyme. tandfonline.comnih.gov The ATP-binding site is a common target for kinase inhibitors, as it is a conserved structural region where many inhibitors interact. nih.gov Molecular docking and dynamics simulations have provided insights into the binding affinity and specific interactions of this compound within the ATP-binding site of FGFR1. tandfonline.comnih.govresearcher.life These analyses suggest that this compound's interaction with the ATP-binding site contributes to its potential inhibitory activity against FGFR1. tandfonline.comnih.gov

Dermal Anti-Aging Research

This compound has been investigated for its potential applications in dermal anti-aging research, particularly concerning the inhibition of enzymes involved in skin tissue degradation. jppres.comrjptonline.orgtjnpr.orgresearchgate.net

Hyaluronidase (B3051955) Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix in the skin, and its inhibition is a target in dermal anti-aging strategies. jppres.comrjptonline.orgresearchgate.netnih.gov In silico studies evaluating compounds from Molineria latifolia and Curculigo latifolia for their dermal anti-aging activity have identified this compound as a compound with potential hyaluronidase inhibitory effects. jppres.comrjptonline.orgtjnpr.orgresearchgate.net Molecular docking analysis has indicated that this compound interacts with target proteins including hyaluronidase, suggesting an inhibitory effect. jppres.comrjptonline.orgresearchgate.net

Matrix Metalloproteinase (MMP-13, MMP-9) Modulation

Preclinical investigations, specifically through in silico molecular docking studies, have explored the potential of this compound to interact with matrix metalloproteinases, particularly MMP-13 and MMP-9. One study evaluating compounds from Molineria latifolia for their potential as dermal antiaging agents utilized molecular docking against target proteins including MMP-13 (PDB ID: 2D1N) and MMP-9 (PDB ID: 1GKC). scispace.comrsc.org The results of this docking analysis indicated that this compound exhibited a negative binding affinity when interacting with both MMP-13 and MMP-9. scispace.comrsc.org A negative binding affinity in molecular docking suggests a favorable interaction between the ligand (this compound) and the target protein (MMP-13 or MMP-9), indicating a potential for binding and, consequently, inhibition or modulation of the enzyme's activity. The study highlighted this compound among compounds that showed the "most negative binding affinity" with these target proteins, suggesting a strong predicted interaction. scispace.comrsc.org

It is important to note that these findings are based on computational predictions (in silico) and require further validation through in vitro and in vivo experimental studies to confirm the actual inhibitory or modulatory effects of this compound on MMP-13 and MMP-9 activity.

Elastase Inhibition

Based on the available preclinical investigation data from the conducted searches, there is no information specifically detailing the elastase inhibitory activity of this compound.

Tyrosinase Inhibition

Based on the available preclinical investigation data from the conducted searches, there is no information specifically detailing the tyrosinase inhibitory activity of this compound.

Modulation of Tumor Necrosis Factor-alpha (TNF-alpha)

Based on the available preclinical investigation data from the conducted searches, there is no information specifically detailing the modulation of Tumor Necrosis Factor-alpha (TNF-alpha) by this compound.

Structure Activity Relationship Sar and Ligand Design

Correlating Structural Features with Specific Biological Activities

Mundulone's core structure is based on the isoflavone (B191592) skeleton. lipidmaps.orguni.lubidd.groupresearchgate.net Research has begun to link specific structural features of this compound and its derivatives to observed biological effects, particularly in the context of tocolytic activity.

Studies comparing this compound with its derivative, this compound acetate (B1210297) (MA), have provided initial insights into SAR. Both compounds have demonstrated inhibitory effects on intracellular Ca²⁺ mobilization in myometrial cells, a key mechanism related to uterine contractions and preterm labor. lipidmaps.orguni.luresearchgate.net However, distinct differences in their activity profiles have been observed. This compound generally shows greater efficacy in inhibiting Ca²⁺ mobilization and ex vivo myometrial contractions. lipidmaps.orguni.lu In contrast, MA exhibits greater potency and uterine-selectivity in inhibiting intracellular Ca²⁺ mobilization and is significantly less cytotoxic than this compound. lipidmaps.orguni.lu This suggests that the presence of an acetate group at the 3'' position in MA, compared to the hydroxyl group in this compound, plays a significant role in modulating potency, selectivity, and cytotoxicity. uni.lu

Beyond tocolytic activity, this compound has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov In silico investigations have further explored its potential interactions with various biological targets. These studies suggest that this compound may exhibit anti-aging activity through interactions with proteins such as matrix metalloproteinase-13 (MMP-13), matrix metalloproteinase-9 (MMP-9), and hyaluronidase (B3051955). Furthermore, in silico docking studies indicate this compound's potential as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), interacting with residues in the ATP-binding site. This compound has also shown inhibitory activity against the SARS-CoV-2 main protease (3CLpro) in a cell-based assay, with computational analysis suggesting a direct interaction with the catalytic site.

The following table summarizes some of the comparative biological activities of this compound and this compound Acetate related to tocolytic potential:

| Compound | Activity on Intracellular Ca²⁺ Mobilization (Myometrial Cells) | Efficacy (Myometrial Contractions) | Potency (Myometrial Contractions) | Uterine-Selectivity (Ca²⁺ Mobilization) | Cytotoxicity |

| This compound | Inhibitory | Greater Efficacy lipidmaps.orguni.lu | Potent lipidmaps.orguni.lu | Lower lipidmaps.orguni.lu | Higher lipidmaps.org |

| This compound Acetate | Inhibitory | Lower Efficacy lipidmaps.orguni.lu | Greater Potency lipidmaps.orguni.lu | Greater lipidmaps.orguni.lu | Lower lipidmaps.org |

Identification of Key Pharmacophores for Target Engagement

While detailed, experimentally validated pharmacophore models for this compound are not extensively reported, the available research provides clues regarding structural features important for its activity. The observed differences in the biological profiles of this compound and this compound Acetate strongly suggest that the functional group at the 3'' position of the isoflavone scaffold is a key determinant of activity, selectivity, and cytotoxicity in the context of tocolysis. uni.lu This position likely contributes significantly to the pharmacophore responsible for engaging targets involved in uterine smooth muscle relaxation.

For other reported or predicted activities, in silico studies offer some indication of potential pharmacophore elements. The docking of this compound to the ATP-binding site of FGFR1 suggests that structural features enabling interactions within this specific protein pocket are crucial for its predicted anti-cancer activity. Similarly, the inhibitory activity against SARS-CoV-2 3CLpro and the predicted interaction with its catalytic site imply that functional groups capable of engaging residues in this active site are part of the relevant pharmacophore for antiviral activity.

Further dedicated structure-activity relationship studies, including synthesis of a wider range of this compound derivatives and detailed binding assays, are needed to fully delineate the specific pharmacophore features responsible for each of its observed and predicted biological activities. lipidmaps.orguni.lu

Rational Design Principles for Optimized this compound-Based Ligands

The insights gained from the initial SAR analysis, particularly the comparison between this compound and this compound Acetate, provide a basis for rational design strategies aimed at developing optimized this compound-based ligands.

One key principle involves exploring modifications around the 3'' hydroxyl group. Given that acetylation at this position in MA led to improved potency, uterine-selectivity, and reduced cytotoxicity compared to this compound, further derivatization at this site with different functional groups could be a promising avenue to fine-tune the activity profile for tocolytic applications. lipidmaps.orguni.lu The goal would be to enhance desirable effects (e.g., uterine relaxation) while minimizing off-target interactions and cytotoxicity.

For activities suggested by in silico studies, such as FGFR1 inhibition or SARS-CoV-2 3CLpro inhibition, rational design would involve leveraging the predicted binding modes and interactions. Designing ligands that maintain or enhance the favorable interactions observed in docking simulations with the ATP-binding site of FGFR1 or the catalytic site of 3CLpro could lead to the development of novel anti-cancer or antiviral agents, respectively, based on the this compound scaffold. This might involve structural modifications to improve binding affinity, specificity, and pharmacokinetic properties.

Computational and Theoretical Studies

Molecular Docking Investigations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a macromolecular target, typically a protein. This method helps to understand how a molecule like Mundulone might interact with specific biological targets at an atomic level, providing insights into potential inhibitory efficacy or other functional modulation nih.gov.

Studies have utilized molecular docking to explore the interactions of this compound with various protein targets. For instance, this compound has been investigated for its potential as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a protein implicated in cancer progression. Docking studies indicated that this compound demonstrated appreciable affinity for FGFR1 and exhibited specific interactions within the ATP-binding site residues tandfonline.com.

Furthermore, molecular docking has been employed in the in silico evaluation of this compound's potential as an antiaging agent by examining its interactions with enzymes involved in dermal aging, such as matrix metalloproteinase-13 (MMP-13, PDB ID: 2D1N), matrix metalloproteinase-9 (MMP-9, PDB ID: 1GKC), and hyaluronidase (B3051955) (PDB ID: 1FCV). Docking analysis showed that this compound had negative binding affinity when interacting with MMP-13 and MMP-9 jppres.com.

Molecular docking is also a component of virtual screening workflows aimed at identifying potential drug candidates from libraries of compounds molinspiration.com. By predicting binding poses and affinities, docking helps prioritize compounds for further investigation nih.gov.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods that provide a dynamic representation of molecular systems by simulating the time-dependent movements of atoms and molecules mdpi.complos.org. These simulations are crucial for understanding the conformational behavior and stability of a compound and its complex with a target protein in a simulated physiological environment mdpi.combiorxiv.org.

MD simulations have been applied to study the conformational dynamics of this compound in complex with target proteins. In the context of its potential as an FGFR1 inhibitor, 200 ns molecular dynamics simulations were conducted to gain further insights into the conformational dynamics of this compound when bound to FGFR1. These simulations provided valuable information regarding the dynamic behavior and stability of the complex tandfonline.comresearchgate.net. MD simulations can reveal how structural fluctuations in a protein can affect stability upon ligand binding researchgate.net.

MD simulations are also used to explore the conformational space of molecules and protein-ligand complexes, helping to understand flexibility and potential alternative binding modes biorxiv.orgnih.gov.

Virtual Screening Methodologies for Bioactivity Prediction

Virtual screening (VS) is a computational technique used to analyze large chemical databases to identify potential new drug candidates based on their predicted bioactivity molinspiration.com. VS methodologies often incorporate molecular docking and other computational filters to prioritize compounds for experimental testing tandfonline.commolinspiration.com.

This compound has been identified as a potential lead compound through virtual screening techniques. In one study focusing on identifying FGFR1 inhibitors from natural products, virtual screening techniques were used to explore a database of bioactive phytoconstituents. This compound emerged from this screening process as a promising candidate due to its predicted affinity for FGFR1 tandfonline.com.

Virtual screening can be based on various approaches, including structure-based methods like docking, or ligand-based methods that utilize the properties of known active molecules molinspiration.com. The goal is to enrich the likelihood of finding active compounds within a screened library mdpi.com.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET Modeling)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound nih.govnih.govresearchgate.net. These predictions are essential in the early stages of drug discovery to assess the likelihood of a compound having favorable properties for development into a therapeutic agent nih.govresearchgate.net.

In silico ADMET predictions have been performed for this compound as part of its evaluation as a potential drug candidate. For instance, in the study investigating this compound as an FGFR1 inhibitor, ADMET and PASS (Prediction of Activity Spectra for Substances) filters were applied to identify compounds with favorable drug profiles and to predict potential bioactivities tandfonline.com.

In silico ADMET analysis can predict various parameters, including oral absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity endpoints nih.govphcogj.comajol.info. While in silico ADMET predictions are valuable for early screening and prioritization, they are predictive models and typically require experimental validation nih.govresearchgate.net.

Predicted physicochemical properties for this compound are available from databases. These include properties such as molecular weight (434.5 g/mol ), hydrogen bond donors (1), hydrogen bond acceptors (6), and logP (6.49) lipidmaps.orgnih.gov. These properties are often used in predicting ADMET profiles and assessing drug-likeness according to rules like Lipinski's rule jppres.comphcogj.com.

Here is a table summarizing some computed physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆O₆ | PubChem nih.gov |

| Molecular Weight | 434.5 g/mol | PubChem nih.gov |

| Heavy Atoms | 32 | LIPID MAPS lipidmaps.org |

| Rings | 5 | LIPID MAPS lipidmaps.org |

| Aromatic Rings | 3 | LIPID MAPS lipidmaps.org |

| Rotatable Bonds | 2 | LIPID MAPS lipidmaps.org |

| Hydrogen Bond Donors | 1 | LIPID MAPS lipidmaps.org |

| Hydrogen Bond Acceptors | 6 | LIPID MAPS lipidmaps.org |

| logP (calculated) | 6.49 | LIPID MAPS lipidmaps.org |

| Topological Polar Surface Area | 82.27 Ų | LIPID MAPS lipidmaps.org |

These computational studies collectively contribute to a better understanding of this compound's potential as a bioactive compound and guide further experimental investigations.

Advanced Analytical Methodologies in Mundulone Research

High-Throughput Screening (HTS) Platform Development and Application

High-Throughput Screening (HTS) has been instrumental in identifying Mundulone as a compound of interest, particularly in the context of its biological activities. HTS platforms enable the rapid screening of large libraries of small molecules, natural products, and other bioactive compounds nih.govbiorxiv.org. In this compound research, HTS has been applied to identify its inhibitory effects on intracellular Ca²⁺ mobilization in primary myometrial cells nih.govbiorxiv.org. This approach allowed for the efficient evaluation of numerous compounds to find those with the desired biological endpoint, leading to the identification of this compound and its derivative, this compound acetate (B1210297), as potent antagonists nih.govbiorxiv.org. The development of HTS platforms for this compound research often involves adapting existing assays, such as Ca²⁺-mobilization assays, to a high-density plate format (e.g., 384-well plates) to facilitate automated handling and rapid data acquisition nih.govbiorxiv.org. High-throughput combination screens using dose matrix approaches have also been employed to identify synergistic effects between this compound and other compounds nih.govbiorxiv.org.

Advanced Mass Spectrometry for Metabolite Profiling and Identification

Mass Spectrometry (MS) plays a vital role in the analysis of this compound, particularly for metabolite profiling and identification. LC-MS is a commonly used technique that couples the separation power of liquid chromatography with the sensitivity and identification capabilities of mass spectrometry nih.govchemyx.comwikipedia.org. This hyphenated technique is essential for analyzing complex samples containing this compound and its potential metabolites wikipedia.orgnih.gov. Various MS techniques, including LC-MS with electrospray ionization (ESI) and quadrupole time-of-flight (Q-TOF) analyzers, have been used to obtain spectral information for this compound nih.gov. MS data provides information on the mass-to-charge ratio (m/z) of the parent compound and its fragments, which is crucial for confirming its molecular formula and identifying structural features nih.gov. For instance, LC-MS data for this compound shows precursor ions like [M+Na]⁺ at m/z 457.1609 and [M+H]⁺ at m/z 435.180215, along with characteristic fragment ions obtained at different collision energies nih.gov. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide more detailed structural information by fragmenting the precursor ion and analyzing the resulting product ions nih.gov. This is particularly useful for identifying and characterizing metabolites, which are often present at lower concentrations in biological samples nih.govamericanpharmaceuticalreview.com. Metabolomic analysis using techniques like UPLC-Q-TOF/MS² has been employed in studies involving this compound acetate, demonstrating the application of advanced MS for profiling related compounds frontiersin.orgmdpi.com.

Chromatographic Techniques for this compound and Derivative Analysis (e.g., LC-MS, HPLC-DAD)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures, such as plant extracts or biological samples. High-Performance Liquid Chromatography (HPLC) is widely used due to its high sensitivity, selectivity, and versatility chemyx.com. HPLC is often coupled with various detectors, including Diode Array Detectors (DAD) for UV-Vis detection and Mass Spectrometry (MS) chemyx.comwikipedia.org.

LC-MS, as discussed earlier, combines the separation power of LC with MS detection, providing both chromatographic retention time and mass spectral information for identification and quantification nih.govchemyx.comwikipedia.org. This is particularly valuable for analyzing samples with multiple components, allowing for the separation and individual detection of this compound and its derivatives or metabolites wikipedia.orgnih.gov.

HPLC-DAD allows for the detection of compounds based on their UV-Vis absorption spectra as they elute from the column chemyx.com. This provides a chromatographic profile and spectral data that can be used for identification and quantification, especially when analyzing compounds with characteristic UV chromophores like flavonoids acs.org.

Chromatographic methods, including flash column chromatography and HPLC, have been utilized in the isolation and purification of this compound from plant sources prior to structural characterization and biological testing acs.org. The selection of stationary and mobile phases in these techniques is optimized based on the chemical properties of this compound to achieve efficient separation.

In Vitro Assay Development for Specific Biological Endpoints (e.g., Ca²⁺-mobilization assays, organ bath assays)

In vitro assays are critical for evaluating the biological activities of this compound and understanding its mechanisms of action at the cellular and tissue levels. These assays are developed to measure specific biological endpoints relevant to the hypothesized or observed effects of this compound.

Ca²⁺-mobilization assays are a key example, particularly in the context of this compound's effects on myometrial contractility nih.govbiorxiv.orgresearchgate.net. These assays typically involve loading cells with a fluorescent calcium indicator and then measuring changes in intracellular calcium levels in response to treatment with this compound or other stimuli nih.govbiorxiv.org. High-throughput versions of these assays allow for the rapid screening of compounds and the generation of concentration-response data nih.govbiorxiv.orgresearchgate.net.

Organ bath assays are used to study the effects of compounds on the contractility of isolated tissues, such as myometrial tissue nih.govresearchgate.netdntb.gov.uaresearchgate.net. In these assays, tissue strips are suspended in an oxygenated physiological solution, and their contractions are measured isometrically or isotonically in response to the addition of increasing concentrations of this compound nih.govresearchgate.netdntb.gov.uaresearchgate.net. This provides direct information on the compound's ability to inhibit or stimulate muscle contractions nih.govresearchgate.netdntb.gov.uaresearchgate.net. Organ bath studies have demonstrated that this compound can exert concentration-dependent inhibition of myometrial contractions nih.govresearchgate.netdntb.gov.uaresearchgate.net.

Other in vitro assays relevant to this compound research may include cell viability assays to assess potential cytotoxicity and assays to investigate specific molecular targets or signaling pathways modulated by the compound nih.govbiorxiv.orgresearchgate.net. The development of these assays requires careful optimization of cell types, conditions, and measurement techniques to ensure reliable and reproducible results.

Emerging Research Frontiers and Translational Outlook Preclinical

Development of Novel Mundulone Formulations for Enhanced Bioavailability

The therapeutic efficacy of a compound is significantly influenced by its bioavailability, which encompasses the rate and extent of its absorption at the target site drug-dev.com. Low aqueous solubility is a key factor that can limit a drug's bioavailability drug-dev.com. While specific data on this compound's solubility and bioavailability challenges were not extensively detailed in the search results, the broader field of pharmaceutical development addresses such issues for hydrophobic compounds, which constitute a significant portion of drugs in development drug-dev.com.

Strategies for enhancing the bioavailability of hydrophobic/lipophilic drugs, which could potentially be applied to this compound, include the development of novel formulations such as:

Particle size reduction: Methods like nanosuspensions can improve solubility and permeability nih.govardena.com.

Lipid-based formulations: These systems can present the drug in a pre-dissolved state and enhance solubility in the gastrointestinal environment ardena.commdpi.com.

Amorphous solid dispersions: Converting the crystalline drug to an amorphous form within a polymer matrix can increase dissolution rate ardena.com.

Self-emulsifying formulations: These systems can form fine oil-in-water emulsions upon contact with aqueous media, promoting drug dispersion and potentially improving absorption mdpi.com.

Nanocarriers and liposomes: These can encapsulate drug molecules, potentially improving absorption and enabling controlled release drug-dev.comnih.gov.

Research in formulation science employs data-based approaches, including in vitro permeability testing and correlation with early pharmacokinetic data, to predict and select strategies for bioavailability enhancement loganinstruments.com. These advancements in formulation technology offer potential avenues to improve the pharmacokinetic profile of this compound for therapeutic applications.

Exploration of this compound in Combination Therapies

Preclinical studies have explored the potential of this compound in combination therapies, particularly in the context of tocolytic efficacy for preterm labor. Research indicates that this compound exhibits synergism with existing clinical tocolytics such as atosiban (B549348) and nifedipine (B1678770) researchgate.netnih.govvanderbilt.eduresearchgate.netbiorxiv.org.

A high-throughput combination screen identified synergistic ratios of this compound with atosiban, demonstrating a significant improvement in the in vitro therapeutic index compared to this compound alone researchgate.netvanderbilt.eduresearchgate.netbiorxiv.org. This synergistic effect was further substantiated in ex vivo and in vivo studies using a mouse model of preterm birth nih.govvanderbilt.eduresearchgate.net. The combination of this compound and atosiban allowed for long-term management of preterm labor in a significant percentage of mice, resulting in term delivery with viable pups nih.govvanderbilt.eduresearchgate.net. This combination therapy outperformed the single agents in terms of tocolytic efficacy and potency in myometrial tissue and reduced preterm birth rates in the mouse model vanderbilt.eduresearchgate.net.

The observed synergism suggests that combining this compound with other therapeutic agents could potentially enhance efficacy and/or reduce the required dose of individual components, potentially mitigating off-target effects researchgate.netnih.govvanderbilt.edubiorxiv.org. This approach aligns with the historical basis of combination therapy in managing complex diseases researchgate.net.

Identification of Novel Molecular Targets for this compound Action

While preclinical studies have demonstrated this compound's biological activities, including its effect on intracellular Ca²⁺-regulated myometrial contractility, the exact molecular mechanism(s) of action for this compound are currently unknown nih.govbiorxiv.org.

Research suggests that this compound inhibits intracellular Ca²⁺ mobilization in myometrial cells researchgate.netnih.govvanderbilt.eduresearchgate.netbiorxiv.org. However, the specific molecular targets responsible for this effect remain to be fully elucidated nih.govbiorxiv.org. Potential areas for investigation include exploring its interaction with G protein-coupled receptors, estrogen receptors, or other relevant molecular targets involved in regulating myometrial contractility biorxiv.org. Further research is needed to identify the precise molecular pathways and targets through which this compound exerts its observed biological effects ontosight.ai.

Unaddressed Research Questions and Future Methodological Advancements

Despite promising preclinical findings, several research questions regarding this compound remain unaddressed, necessitating future methodological advancements.

A key unaddressed question is the precise molecular mechanism of action of this compound nih.govbiorxiv.org. Identifying the specific molecular targets and pathways involved in its biological activities, particularly its effect on intracellular calcium mobilization, is crucial for understanding its therapeutic potential and guiding further development biorxiv.org.

Additional preclinical studies are needed to fully characterize the in vivo pharmacokinetics, biodistribution, and placental transfer characteristics of this compound, especially when administered in combination therapies nih.govresearchgate.net. While mouse models of preterm labor have provided valuable proof-of-principle data, it is important to examine the in vivo efficacy of this compound in additional established animal models that better simulate the multifactorial causes of spontaneous preterm birth in humans nih.govresearchgate.net.

Future methodological advancements could involve:

Advanced molecular profiling techniques: Utilizing techniques such as transcriptomics, proteomics, and metabolomics to identify cellular pathways and targets modulated by this compound.

In-depth pharmacokinetic and pharmacodynamic studies: Employing sophisticated analytical methods to precisely quantify this compound and its metabolites in biological matrices and correlate these levels with observed effects in vivo.

Development of more complex in vitro and ex vivo models: Creating models that better mimic the physiological environment and cellular interactions relevant to the conditions this compound is being investigated for, such as more advanced co-culture systems for studying myometrial contractility and uterine selectivity.

Structure-activity relationship studies: Conducting detailed investigations to understand how modifications to the chemical structure of this compound affect its biological activity, potency, selectivity, and pharmacokinetic properties researchgate.net. This could inform medicinal chemistry efforts aimed at developing optimized analogs.

Addressing these unaddressed research questions through advanced methodologies will be critical for a comprehensive understanding of this compound's potential and its successful translation to clinical applications.

Q & A

Basic Research Questions

Q. What experimental models are recommended for initial evaluation of Mundulone’s uterine selectivity?

- Methodology : Begin with in vitro high-throughput screening using oxytocin-induced Ca²⁺ mobilization assays in human uterine myometrial cells. Counterscreen against vascular smooth muscle cells (VSMCs) to assess selectivity. Key metrics include fold change (FC) in efficacy (e.g., FC >13.5 for MA vs. VSMCs) and potency (e.g., FC >4.5 for MA) .

- Validation : Confirm selectivity ex vivo using isolated uterine tissue contractions and fetal ductus arteriosus (DA) assays to rule out off-target vascular effects .

Q. How should researchers design cytotoxicity assessments for this compound derivatives?

- Approach : Use viability assays (e.g., MTT or ATP-based assays) on myometrial cells and VSMCs. Calculate selectivity indices (SI) by comparing IC₅₀ values for therapeutic efficacy (e.g., Ca²⁺ inhibition) vs. cytotoxicity. For example, MA + atosiban combinations showed SI >10, indicating favorable safety .

Q. What statistical tools are critical for analyzing this compound’s synergistic effects with existing tocolytics?

- Analysis : Apply the Chou-Talalay combination index (CI) to quantify synergism. For instance, this compound + nifedipine demonstrated synergistic efficacy, requiring dose-response matrices and CI calculations (CI <1 indicates synergy) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro potency and in vivo efficacy?

- Strategy : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue penetration. Compare ex vivo uterine contraction data (e.g., IC₅₀ values) with in vivo animal models of preterm labor. Address contradictions by adjusting dosing regimens or delivery methods .

Q. What methodologies optimize this compound’s therapeutic index while minimizing cytotoxicity?

- Approach : Perform structure-activity relationship (SAR) studies on this compound analogs. Prioritize derivatives like MA, which showed higher uterine selectivity and lower cytotoxicity. Use computational docking to predict binding affinities for oxytocin receptors vs. off-target ion channels .

Q. How should researchers address variability in this compound’s efficacy across different experimental systems?

- Framework : Standardize protocols for cell culture (e.g., passage number, oxytocin concentration) and tissue sourcing (e.g., gestational age of uterine samples). Use meta-analysis to identify confounding variables, such as differences in VSMC subtypes or assay endpoints .

Q. What experimental designs validate this compound’s mechanism of action beyond Ca²⁺ modulation?

- Methods : Integrate transcriptomic profiling (e.g., RNA-seq) of treated myometrial cells to identify downstream pathways. Validate findings with functional assays, such as siRNA knockdown of candidate genes (e.g., PLCβ3 or TRPC6) implicated in uterine contractility .

Data Contradiction & Reproducibility

Q. How can conflicting results about this compound’s cytotoxicity be reconciled in meta-analyses?

- Guidelines : Stratify studies by cell type (primary vs. immortalized), assay duration, and compound purity. Use sensitivity analysis to weigh high-quality datasets (e.g., SI >10 in peer-reviewed studies) over preliminary findings .

Q. What steps ensure reproducibility in this compound’s ex vivo uterine contraction assays?

- Best Practices : Document tissue preparation (e.g., oxygenation, temperature control) and normalization methods (e.g., baseline contraction amplitude). Share raw data and analysis scripts via repositories to facilitate cross-lab validation .

Methodological Resources

- Key References : Prioritize studies with transparent experimental protocols, such as those published in the Beilstein Journal of Organic Chemistry (e.g., detailed synthesis and characterization of this compound analogs) .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including high-throughput screening results and PK/PD parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.